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Compound of Interest

Compound Name: Sligrl-NH2

Cat. No.: B3028222 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic peptide Sligrl-NH2 and its

role in modulating gastrointestinal (GI) transit. Sligrl-NH2 is a potent and specific agonist for

Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor widely expressed

throughout the gastrointestinal tract.[1][2][3] Activation of PAR2 has been shown to influence

various GI functions, including motility, secretion, and inflammation.[1][4] This document

summarizes key quantitative data, details experimental protocols for studying GI transit, and

visualizes the underlying signaling pathways.

Core Mechanism of Action: PAR2 Activation
Sligrl-NH2 mimics the action of endogenous proteases, such as trypsin, that activate PAR2.[3]

[5] This activation occurs through a unique mechanism where the protease cleaves the N-

terminal domain of the receptor, exposing a new N-terminus that acts as a "tethered ligand,"

binding to and activating the receptor.[2][3] Sligrl-NH2, a synthetic peptide derived from the rat

PAR2 receptor sequence, directly binds to and activates the receptor without the need for

proteolytic cleavage.[6][7]

Modulation of Gastrointestinal Transit
Sligrl-NH2 has been demonstrated to enhance gastrointestinal transit, particularly in models of

constipation.[6][8] A key study investigating the effects of Sligrl-NH2 on loperamide-induced
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constipation in Sprague-Dawley rats provides significant quantitative insights into its

therapeutic potential.[8][9]

Quantitative Data from Preclinical Studies
The following tables summarize the key findings from a study by Zhang et al. (2018), where

loperamide was used to induce constipation in rats, followed by treatment with Sligrl-NH2.[8][9]

[10][11]

Table 1: Effect of Sligrl-NH2 on Intestinal Transit Ratio in Loperamide-Induced Constipated

Rats

Treatment Group Dose Intestinal Transit Ratio (%)

Control (Non-constipated) - 68.4 ± 5.2

Constipation (Loperamide) - 42.1 ± 4.8

Sligrl-NH2 (Low Dose) 2.5 µmol/kg 53.6 ± 5.1

Sligrl-NH2 (High Dose) 5 µmol/kg 65.8 ± 5.5

Prucalopride (Positive Control) 2 mg/kg 66.2 ± 5.3*

*p<0.05 versus the constipation group. Data are presented as mean ± standard deviation.[11]

Table 2: Effect of Sligrl-NH2 on Fecal Parameters in Loperamide-Induced Constipated Rats
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Treatment
Group

Dose
Fecal Pellet
Number (per
24h)

Fecal Weight
(g per 24h)

Fecal Water
Content (%)

Control (Non-

constipated)
- 32.5 ± 3.1 2.8 ± 0.3 45.2 ± 3.9

Constipation

(Loperamide)
- 15.8 ± 2.5 1.2 ± 0.2 28.7 ± 3.1

Sligrl-NH2 (Low

Dose)
2.5 µmol/kg 21.3 ± 2.8 1.9 ± 0.3 35.4 ± 3.5

Sligrl-NH2 (High

Dose)
5 µmol/kg 29.8 ± 3.0 2.6 ± 0.3 42.8 ± 3.7

Prucalopride

(Positive Control)
2 mg/kg 30.1 ± 3.2 2.7 ± 0.4 43.1 ± 3.8*

*p<0.05 versus the constipation group. Data are presented as mean ± standard deviation.[11]

Signaling Pathways of Sligrl-NH2 in the
Gastrointestinal Tract
The pro-motility effects of Sligrl-NH2 are mediated through a complex signaling cascade

following PAR2 activation. This involves interactions with key cells and neurotransmitters within

the gut. The diagram below illustrates the proposed signaling pathway.
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Sligrl-NH2 signaling cascade in the colon.

Experimental Protocols
The investigation of Sligrl-NH2's effects on gastrointestinal transit relies on established animal

models and measurement techniques.

Loperamide-Induced Constipation Model in Rats
A common method to induce a constipated state in rodents is through the administration of

loperamide, an opioid receptor agonist that inhibits GI motility.[8][9]
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Protocol:

Animal Model: Male Sprague-Dawley rats are typically used.[9]

Induction of Constipation: Loperamide is administered subcutaneously (e.g., 4 mg/kg) twice

daily for a period of three days to induce constipation.[9]

Treatment Administration: Sligrl-NH2 is administered orally once daily for a specified

duration (e.g., seven days). A positive control, such as prucalopride (a 5-HT4 receptor

agonist), and a vehicle control (e.g., PBS) are included.[9][10]

Outcome Measures: On the final day of treatment, various parameters are assessed,

including food and water intake, fecal pellet number, weight, and water content.[9]

Measurement of Gastrointestinal Transit
The primary method to quantify the rate of GI transit involves tracking the movement of a non-

absorbable marker through the digestive tract.

Charcoal Meal Transit Assay:

Fasting: Animals are fasted for a specific period (e.g., 12-24 hours) with free access to water

to ensure an empty stomach.

Marker Administration: A charcoal meal (e.g., 5% charcoal suspension in 10% gum arabic) is

administered orally by gavage.

Transit Time: After a set time (e.g., 20-30 minutes), the animals are euthanized.

Measurement: The small intestine is carefully excised from the pyloric sphincter to the

cecum. The total length of the small intestine and the distance traveled by the charcoal meal

are measured.

Calculation: The intestinal transit ratio is calculated as: (Distance traveled by charcoal / Total

length of the small intestine) x 100.[8][11]

Carmine Red Marker Assay:
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An alternative non-invasive method involves using a colored marker that can be visually

identified in the feces.[12][13]

Marker Administration: A solution of carmine red (e.g., 6% in 0.5% methylcellulose) is

administered orally by gavage.[12]

Monitoring: Animals are placed in individual cages with a clean surface to allow for easy

observation of fecal pellets.

Transit Time Measurement: The time from the administration of the carmine red solution to

the appearance of the first red-colored fecal pellet is recorded as the whole gut transit time.

[12]

Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the effects of a

pro-motility agent like Sligrl-NH2.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.mmpc.org/shared/document.aspx?id=345&docType=Protocol
https://www.jstage.jst.go.jp/article/trs/3/1/3_2021-004/_html/-char/en
https://www.mmpc.org/shared/document.aspx?id=345&docType=Protocol
https://www.mmpc.org/shared/document.aspx?id=345&docType=Protocol
https://www.benchchem.com/product/b3028222?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Setup
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Workflow for assessing Sligrl-NH2's effect on GI transit.
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Conclusion and Future Directions
Sligrl-NH2 demonstrates significant potential as a therapeutic agent for disorders of reduced

gastrointestinal motility, such as constipation. Its mechanism of action via PAR2 activation

leads to a cascade of events that ultimately enhance intestinal transit. The preclinical data

presented in this guide provide a strong rationale for further investigation. Future research

should focus on the long-term safety and efficacy of Sligrl-NH2, as well as its potential

application in other gastrointestinal disorders where motility is compromised. The detailed

experimental protocols and workflow provided herein offer a framework for researchers and

drug development professionals to further explore the therapeutic utility of Sligrl-NH2 and

other PAR2 agonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/30122898/
https://pubmed.ncbi.nlm.nih.gov/30122898/
https://pubmed.ncbi.nlm.nih.gov/30122898/
https://www.tandfonline.com/doi/abs/10.2147/DDDT.S160628
https://www.dovepress.com/therapeutic-effect-of-protease-activated-receptor-2-agonist-sligrl-nh2-peer-reviewed-fulltext-article-DDDT
https://www.mmpc.org/shared/document.aspx?id=345&docType=Protocol
https://www.jstage.jst.go.jp/article/trs/3/1/3_2021-004/_html/-char/en
https://www.jstage.jst.go.jp/article/trs/3/1/3_2021-004/_html/-char/en
https://www.benchchem.com/product/b3028222#sligrl-nh2-and-gastrointestinal-transit-modulation
https://www.benchchem.com/product/b3028222#sligrl-nh2-and-gastrointestinal-transit-modulation
https://www.benchchem.com/product/b3028222#sligrl-nh2-and-gastrointestinal-transit-modulation
https://www.benchchem.com/product/b3028222#sligrl-nh2-and-gastrointestinal-transit-modulation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3028222?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

